Cyanazine-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

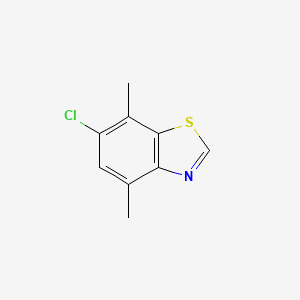

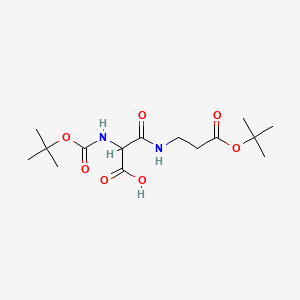

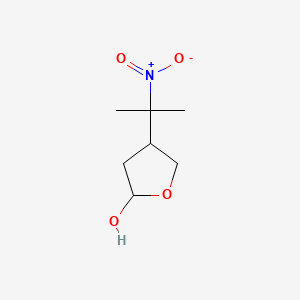

Cyanazine-d5 is a deuterated form of cyanazine, a synthetic triazine herbicide widely used to control broadleaf weeds and grasses in agricultural crops. The molecular formula of this compound is C9H8D5ClN6, and it has a molecular weight of 245.72. This compound is primarily used in research settings, particularly in the field of proteomics .

Wirkmechanismus

Target of Action

Cyanazine-d5, like its parent compound Cyanazine, is a herbicide that belongs to the group of triazines . The primary target of this compound is the photosynthetic pathway in plants . It inhibits photosynthesis, thereby preventing the growth of unwanted vegetation, especially various types of weeds, grasses, and woody plants .

Mode of Action

This compound interacts with its targets by inhibiting photosynthesis . This inhibition occurs as this compound binds to the photosynthetic apparatus within the plant cells, disrupting the normal flow of electrons during the light-dependent reactions of photosynthesis . This disruption prevents the plant from converting light energy into chemical energy, leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis . By inhibiting this pathway, this compound disrupts the plant’s ability to produce ATP and NADPH, two molecules essential for the light-independent reactions of photosynthesis . These reactions are responsible for the conversion of carbon dioxide into glucose, a crucial process for the plant’s growth and survival .

Pharmacokinetics

It can be inferred that, like cyanazine, this compound is likely to be absorbed by plants through the roots and leaves and distributed throughout the plant via the xylem

Result of Action

The molecular and cellular effects of this compound’s action result in the death of the plant. By inhibiting photosynthesis, this compound starves the plant of the energy it needs to grow and survive . This leads to the wilting and eventual death of the plant, effectively controlling the growth of unwanted vegetation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as soil type, temperature, rainfall, and sunlight can affect the absorption, distribution, and degradation of this compound in the environment . For instance, this compound is moderately soluble in water and can be persistent in water systems . Therefore, in environments with high rainfall or irrigation, there may be an increased risk of this compound leaching into groundwater . Additionally, this compound’s efficacy can be influenced by the specific types of plants present in the environment, as different plant species have varying levels of sensitivity to this compound .

Biochemische Analyse

Molecular Mechanism

Cyanazine, the parent compound, is known to inhibit photosynthesis, which is why it’s used as a herbicide

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Cyanazine-d5 in laboratory settings. A study on Cyanazine, the parent compound, showed that it was more resistant to degradation than other similar compounds over a 300-day incubation period .

Metabolic Pathways

Cyanazine, the parent compound, is known to undergo several primary metabolic pathways, including N-de-alkylation, hydroxylation, and subsequent carboxylation of alkyl groups, and dechlorination .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyanazine-d5 can be synthesized by reacting cyanuric chloride with ethylamine and 2-amino-2-methylpropionitrile. The deuterium atoms are introduced during the synthesis process to replace specific hydrogen atoms, resulting in the deuterated form .

Industrial Production Methods: The industrial production of this compound involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions typically include controlled temperatures and pressures to optimize the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Cyanazine-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce cyanazine oxide, while reduction can yield cyanazine amine .

Wissenschaftliche Forschungsanwendungen

Cyanazine-d5 has several scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Atrazine: Another triazine herbicide used for weed control.

Simazine: Similar to atrazine, used in agricultural settings.

Propazine: A triazine herbicide with similar applications and properties.

Cyanazine-d5’s deuterated nature makes it particularly valuable in research applications where isotopic labeling is required for accurate quantification and analysis.

Eigenschaften

IUPAC Name |

2-[[4-chloro-6-(1,1,2,2,2-pentadeuterioethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN6/c1-4-12-7-13-6(10)14-8(15-7)16-9(2,3)5-11/h4H2,1-3H3,(H2,12,13,14,15,16)/i1D3,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZBPDKVEFVLFF-SGEUAGPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC(C)(C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2',6'-Dichlorophenyl)amino]-5-methoxyphenyl-N,N-dimethylacetamide](/img/structure/B562918.png)

![2-[(2',6'-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide](/img/structure/B562919.png)